molecular formula C8H8Br2O B3352091 2,6-Bis(bromomethyl)phenol CAS No. 4200-87-7

2,6-Bis(bromomethyl)phenol

Cat. No. B3352091
CAS RN: 4200-87-7
M. Wt: 279.96 g/mol
InChI Key: PJYBUTBYSDEBAL-UHFFFAOYSA-N
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Description

2,6-Bis(bromomethyl)phenol is an organic compound with the molecular formula C8H8Br2O . It belongs to the family of bisphenols. The average mass of this compound is 293.983 Da and the monoisotopic mass is 291.909821 Da .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the ipso-hydroxylation of arylboronic acids in ethanol . This method utilizes the combination of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under simple and convenient conditions . Another method involves the reaction of phenol with N, N-diisopropylamine in dichloromethane .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H8Br2O . The exact mass of this compound is 277.89400 .


Chemical Reactions Analysis

Phenols, including this compound, are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones . The reaction of phenols with boronic acids is an alternative route for the synthesis of phenols .

Scientific Research Applications

Organometallic Chemistry and Catalysis

  • Synthesis of Zirconium Complexes : Compounds similar to 2,6-Bis(bromomethyl)phenol are used in the synthesis of N-heterocyclic carbene (NHC) ligands for zirconium complexes. These complexes exhibit catalytic properties, particularly in hydroamination reactions (Barroso et al., 2014).

  • Copper(II)-Schiff-base Complexes : Derivatives of this compound are used in synthesizing tetranuclear copper(II)-Schiff-base complexes, which serve as catalysts for the oxidation of hydrocarbons like cyclohexane and toluene (Roy & Manassero, 2010).

Material Science and Polymer Chemistry

  • Synthesis of Gold(III) Complexes : A study describes the synthesis and characterization of a gold(III) complex using 4-bromo-2,6-bis(hydroxymethyl)phenol, showcasing its application in material science (Altun & Yoruç, 2019).

  • Zinc(II) Complexes : Research includes the use of 2,6-bis(diphenylphosphinomethyl)phenol P,P'-dioxides for synthesizing dinuclear zinc complexes, highlighting its role in the development of new materials (Paine et al., 2001).

  • Oxidative Polymerization : A study on the oxidative polymerization of phenols similar to this compound, used in creating polymers with potential applications in various industries (Nishide et al., 1981).

  • Crosslinking of Polymers : 2,6-Bis(hydroxymethyl)phenol derivatives are used as crosslinkers in polymers like sulphonated poly (ether ether ketone), enhancing their stability and utility in applications like proton exchange membranes (Hande et al., 2008).

Biochemical Applications

  • Selective Inhibitors in Cancer Research : Some bis(bromo-phenol) compounds, which are structurally related to this compound, have been identified as selective inhibitors for specific enzymes, demonstrating potential in cancer research (Valente et al., 2012).

Safety and Hazards

2,6-Bis(bromomethyl)phenol may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its dust, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2,6-bis(bromomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3,11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYBUTBYSDEBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)CBr)O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625160
Record name 2,6-Bis(bromomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4200-87-7
Record name 2,6-Bis(bromomethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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